molecular formula C9H15NOS B13333618 4-((Thiophen-3-ylmethyl)amino)butan-2-ol

4-((Thiophen-3-ylmethyl)amino)butan-2-ol

Cat. No.: B13333618
M. Wt: 185.29 g/mol
InChI Key: KTKOYDLTXJJYNX-UHFFFAOYSA-N
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Description

4-((Thiophen-3-ylmethyl)amino)butan-2-ol is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol typically involves the reaction of thiophene-3-carbaldehyde with 4-aminobutan-2-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-((Thiophen-3-ylmethyl)amino)butan-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Thiophen-3-ylmethyl)amino)butan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol functional group allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Thiophen-3-ylmethyl)amino)butan-2-ol is unique due to the combination of the thiophene ring and amino alcohol functional group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-(thiophen-3-ylmethylamino)butan-2-ol

InChI

InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3

InChI Key

KTKOYDLTXJJYNX-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CSC=C1)O

Origin of Product

United States

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